molecular formula C11H18O4 B144173 Diethyl 2-allyl-2-methylmalonate CAS No. 53651-72-2

Diethyl 2-allyl-2-methylmalonate

Cat. No. B144173
CAS RN: 53651-72-2
M. Wt: 214.26 g/mol
InChI Key: CWGGTBZQRNZEEF-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-2-methylmalonate is a compound that can be synthesized and utilized in various chemical reactions. It is a derivative of malonic ester and has been the subject of several studies due to its potential applications in organic synthesis and its interesting chemical properties.

Synthesis Analysis

The synthesis of related malonate compounds has been explored in several studies. For instance, diethyl ethoxymethylenemalonate has been used as a starting material for synthesizing heterocyclic compounds such as pyrazole, pyrimidine, and quinoline, highlighting the versatility of malonate derivatives in organic synthesis . Additionally, diethyl 2-fluoromalonate ester has been utilized as a building block for the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, showcasing the adaptability of malonate esters in creating fluorinated compounds .

Molecular Structure Analysis

The molecular structure of malonate derivatives has been analyzed using various techniques. For example, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate was determined using X-ray diffraction studies, revealing that it crystallizes in the monoclinic crystal system . Schiff-base template synthesis involving diethylmalonate has led to the formation of tetra-aza macrocycles, with the molecular structure being elucidated by X-ray crystallography .

Chemical Reactions Analysis

Malonate esters participate in a variety of chemical reactions. The Michael addition of diethyl methylmalonate to ethyl crotonate has been studied, demonstrating the migration of an ethoxycarbonyl group during the reaction . Diethyl bromomalonate has been shown to react with tertiary aliphatic amines to form different products depending on the reaction conditions . Furthermore, diethyl 2-aminomalonate has been used in enantioselective allylic alkylation reactions, assisted by in situ protection, to yield products with high enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of malonate esters are influenced by their molecular structure. For instance, the presence of hydroxyanilino groups in diethyl 2-allyl-2-methylmalonate derivatives affects their supramolecular architecture through hydrogen bonding, which in turn influences their crystallization behavior . The thermal cleavage of diethyl acylmalonates during gas chromatographic analysis has been investigated, providing insights into their stability and decomposition pathways .

Scientific Research Applications

Catalyst-Assisted Nucleophilic Substitutions

Diethyl 2-allyl-2-methylmalonate is used in reactions facilitated by catalysts like platinum and palladium complexes. For example, it undergoes nucleophilic substitution at the central carbon atom of the π-allyl ligand in the presence of a platinum(0) complex, which is a key process in this reaction (Kadota et al., 2000). Similarly, iron-catalyzed nucleophilic substitution of allylic acetate by diethyl methylmalonate has been reported, highlighting the role of diethyl 2-allyl-2-methylmalonate in various organic synthesis processes (Åkermark & Sjögren, 2007).

Synthesis of Tripodal Ligands and Cyclopropane Derivatives

The compound is instrumental in synthesizing a new family of tripodal ligands and cyclopropane derivatives. For instance, it has been used to produce all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane, which, combined with π-allylpalladium chloride dimer, forms a highly active catalyst for allylation reactions (Schill et al., 2007).

Enantioselective Allylic Alkylation

In the field of asymmetric synthesis, diethyl 2-allyl-2-methylmalonate has been used in enantioselective allylic alkylation reactions. This process has been successfully carried out with high yield and regioselectivity, providing access to enantiopure α-methylene-γ-lactam (Zheng et al., 2017).

Synthesis of Fluorooxindole and Arylacetic Acid Derivatives

The compound is utilized as a building block in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, highlighting its versatility in creating complex molecular structures (Harsanyi et al., 2014).

Safety And Hazards

Diethyl 2-allyl-2-methylmalonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

diethyl 2-methyl-2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGGTBZQRNZEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-allyl-2-methylmalonate

CAS RN

53651-72-2
Record name DIETHYL 2-ALLYL-2-METHYLMALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Kwon, J Jung, JH Kim, WJ Kim… - Asian Journal of Organic …, 2017 - Wiley Online Library
A mild and efficient palladium‐catalyzed allylation reaction with allylic alcohols is described. The in situ activation of the allylic alcohol is achieved by using N,N‐dimethylacetamide …
Number of citations: 8 onlinelibrary.wiley.com
C Johansson - 2010 - gupea.ub.gu.se
… Furthermore, the amount of catalyst was reduced to 2 mol% in order to minimize the amount of diethyl 2-allyl-2-methylmalonate formed by reaction of the nucleophile with the catalyst. …
Number of citations: 1 gupea.ub.gu.se
I Tellitu, I Beitia, M Diaz, A Alonso, I Moreno… - Tetrahedron, 2015 - Elsevier
A comparative study of the thermal and microwave-assisted decarboxylation of a series of mono- and disubstituted monohydrolyzed malonate derivatives has been carried out. It has …
Number of citations: 14 www.sciencedirect.com
A Shimizu, G Hirata, G Onodera… - Advanced Synthesis & …, 2018 - Wiley Online Library
… The reaction using L1 (7.5 mol%), the best ligand for the so-far disclosed allylation of amines, proceeded in refluxing toluene to give diethyl 2-allyl-2-methylmalonate (3 aa) in 93% yield …
Number of citations: 11 onlinelibrary.wiley.com
P Ehrnsberger - 2022 - epub.uni-regensburg.de
This thesis begins with a short overview over the development of atom transfer radical addition (ATRA) reactions and related processes as an important and atom efficient tool in organic …
Number of citations: 2 epub.uni-regensburg.de
P Ehrnsberger - scholar.archive.org
A acceptor dr diastereomeric ratio Ac acetyl dtbbpy 4, 4’-di-tert-butyl-2, 2’-bipyridine AIBN azobisisobutyronitrile E electrophile Anhyd. anhydrous E1/2 standard reduction potential Aq. …
Number of citations: 2 scholar.archive.org
R Kumar, RK Rej, J Halder, H Mandal, S Nanda - Tetrahedron: Asymmetry, 2016 - Elsevier
… In our initial attempt to fix the quaternary stereocenter present in diethyl 2-allyl-2-methylmalonate 1, PLE (pig liver esterase) mediated hydrolysis through an enantioselective enzymatic …
Number of citations: 5 www.sciencedirect.com
AR Battersby, SW Westwood - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… solution of diethyl 2-allyl-2-methylmalonate (35 g) in dimethyl sulphoxide (270 ml) containing water (2.9 ml) and lithium chloride l 7 (1 3.6 g) was heated at reflux for 6 h. The cooled …
Number of citations: 37 pubs.rsc.org
KE Kim - 2017 - search.proquest.com
… Hydroamination of diethyl 2-allyl-2-methylmalonate (143a). To a flame-dried 25-mL round-bottom flask with a magnetic stir bar were added bis(benzonitrile)palladium(II) chloride (9.2 mg…
Number of citations: 0 search.proquest.com
M Knorn - 2016 - epub.uni-regensburg.de
After a short introduction on the history of isonitriles, chapter A describes the preparation of oxazole-derived isonitriles. Based upon previous investigations in our group, bis(2-…
Number of citations: 1 epub.uni-regensburg.de

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